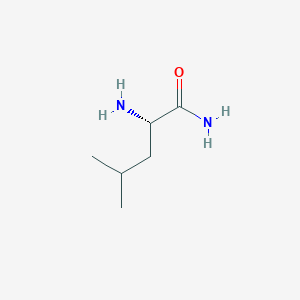

(S)-2-Amino-4-methylpentanamide

Description

Properties

IUPAC Name |

(2S)-2-amino-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORGMRSGVSYZQR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883555 | |

| Record name | Pentanamide, 2-amino-4-methyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687-51-4 | |

| Record name | L-Leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=687-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanamide, 2-amino-4-methyl-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanamide, 2-amino-4-methyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-4-methylvaleramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP28A6538M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

L-Leucinamide, also known as (S)-2-Amino-4-methylpentanamide, is a derivative of the amino acid leucineIt’s known that leucine and its derivatives often interact with various enzymes and transporters in the body.

Mode of Action

For instance, they can serve as substrates for enzymes such as leucine aminopeptidase. The interaction of L-Leucinamide with its targets could lead to changes in the activity of these enzymes, potentially influencing various physiological processes.

Pharmacokinetics

They can be metabolized in various tissues and excreted in urine.

Biological Activity

(S)-2-Amino-4-methylpentanamide, also known as (2S)-2-amino-4-methylpentanamide, is a chiral organic compound derived from the essential amino acid L-leucine. This compound has garnered attention for its potential biological activities, particularly in the fields of enzyme inhibition and protein interaction modulation. This article provides a detailed overview of its biological activity, including research findings, case studies, and comparative data.

- Molecular Formula : C6H14N2O

- Structure : Characterized by an amide functional group attached to a carbon chain with an amino group at the second position and a methyl group at the fourth position.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes. Notably:

-

Dipeptidyl Peptidase IV (DPP-4) : Studies suggest that this compound can inhibit DPP-4, an enzyme involved in glucose metabolism. Inhibition of DPP-4 is a therapeutic strategy for managing type 2 diabetes.

Enzyme Inhibition Activity Reference Dipeptidyl Peptidase IV Significant Bioorganic & Medicinal Chemistry

2. Protein Interactions

This compound has been shown to interact with various proteins, potentially influencing their function and stability:

-

Protein Binding : It can bind to specific protein targets, which may modulate protein-protein interactions critical for cellular processes such as signal transduction and metabolic regulation.

Protein Interaction Type Potential Effects Reference Binding to proteins Modulation of function Molecules

Case Study 1: DPP-4 Inhibition

A study published in "Bioorganic & Medicinal Chemistry" explored the inhibitory effects of this compound on DPP-4. The findings indicated that this compound could serve as a lead for developing new therapeutic agents for type 2 diabetes. The study utilized various biochemical assays to confirm the inhibition mechanism and evaluated the compound's efficacy in cellular models.

Case Study 2: Protein Modulation

In another study, researchers investigated the ability of this compound to modulate protein interactions in human cells. The results showed that this compound could significantly alter the binding affinity of certain proteins involved in metabolic pathways, suggesting its potential role in therapeutic applications targeting metabolic disorders.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and proteins:

- Enzymatic Cleavage : As a substrate for serine proteases and L-alanine aminopeptidase, it undergoes enzymatic cleavage, leading to changes in cellular processes.

- Binding Dynamics : The formation of covalent or non-covalent bonds with target enzymes or receptors alters their activity or function, potentially leading to therapeutic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Similarity | Unique Features |

|---|---|---|

| 4-Nitrophenethylamine hydrochloride | Similar structure | Lacks propionamide moiety |

| 2-(4-Nitrophenyl)ethylamine hydrochloride | Different substitution pattern | Varies in chemical reactivity and biological activity |

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Preparation Methods

Direct Amidation of L-Leucine with Ammonia

The most straightforward approach to synthesizing (S)-2-amino-4-methylpentanamide involves the direct amidation of L-leucine using ammonia. This method typically employs harsh conditions to facilitate the nucleophilic substitution of the hydroxyl group in the carboxylic acid with an amine.

Reaction Conditions:

L-leucine is suspended in concentrated aqueous ammonia (28–30%) and heated under reflux for 24–48 hours. The reaction is often conducted at elevated temperatures (100–120°C) to overcome the thermodynamic stability of the carboxylic acid. However, prolonged heating may lead to partial racemization of the chiral center .

Example Procedure:

-

L-leucine (1.0 mol, 131.2 g) is dissolved in 500 mL of aqueous ammonia.

-

The mixture is refluxed at 110°C for 36 hours under nitrogen.

-

The crude product is concentrated under reduced pressure and purified via recrystallization from ethanol/water.

Yield and Purity:

This method typically yields 45–55% of the desired amide, with purity ranging from 85–90% after recrystallization. Major impurities include unreacted L-leucine and dimerization byproducts.

Coupling Reagent-Mediated Synthesis

To mitigate the limitations of direct amidation, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid group of L-leucine, enabling efficient amide bond formation under milder conditions.

Reaction Mechanism:

-

Activation of L-leucine’s carboxylic acid via formation of an O-acylisourea intermediate.

-

Nucleophilic attack by ammonia, resulting in displacement of the coupling reagent’s urea derivative.

Optimized Protocol:

-

L-leucine (1.0 mol) is dissolved in anhydrous dimethylformamide (DMF).

-

EDC (1.2 mol) and N-hydroxysuccinimide (NHS, 1.1 mol) are added at 0°C.

-

After 1 hour, gaseous ammonia is bubbled through the solution for 4 hours.

-

The reaction is quenched with ice water, and the product is extracted with ethyl acetate.

Yield and Purity:

This method achieves yields of 80–85% with purity exceeding 95%. Racemization is minimized due to the absence of prolonged heating .

Enzymatic Amidation Using Lipases

Enzymatic methods offer a stereoselective and environmentally friendly alternative for amide synthesis. Lipases, such as those derived from Candida antarctica, catalyze the aminolysis of ester intermediates in organic solvents.

Procedure:

-

L-leucine methyl ester (1.0 mol) is dissolved in tert-butanol.

-

Ammonia (2.0 mol) and immobilized lipase B (10% w/w) are added.

-

The mixture is stirred at 37°C for 48 hours.

-

The enzyme is filtered, and the solvent is evaporated to isolate the product.

Yield and Purity:

Yields of 70–75% are typical, with enantiomeric excess (ee) values >98%. This method avoids racemization entirely, making it ideal for applications requiring high chiral fidelity.

Acid Chloride Intermediate Route

Conversion of L-leucine to its acid chloride followed by reaction with ammonia is a classical approach. While efficient, this method requires careful handling of corrosive reagents.

Synthetic Steps:

-

L-leucine (1.0 mol) is treated with thionyl chloride (2.0 mol) in dichloromethane at 0°C for 2 hours.

-

Excess thionyl chloride is removed under vacuum.

-

The resultant acid chloride is dissolved in tetrahydrofuran (THF) and slowly added to a cold ammonium hydroxide solution.

-

The product is extracted with dichloromethane and purified via column chromatography.

Yield and Purity:

This method provides yields of 70–80% with purity ≥90%. However, trace amounts of thionyl chloride residues may necessitate additional purification steps.

Purification and Isolation Strategies

Purification of this compound often leverages its amphoteric nature. A method adapted from pyridine derivative purification involves:

-

Dissolving the crude product in dilute hydrochloric acid (pH 2–3).

-

Washing with ethyl acetate to remove non-polar impurities.

-

Adjusting the aqueous phase to pH 8–9 with sodium bicarbonate to precipitate the free base.

-

Filtering and vacuum-drying the precipitate.

This protocol achieves purities of 97–99%, as confirmed by HPLC analysis.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for each synthetic route:

| Method | Conditions | Catalyst/Reagent | Yield (%) | Purity (%) | Stereochemical Integrity |

|---|---|---|---|---|---|

| Direct Amidation | 110°C, 36h, aqueous NH3 | None | 45–55 | 85–90 | Moderate (90–95% ee) |

| EDC-Mediated Coupling | RT, 4h, DMF | EDC/NHS | 80–85 | 95–97 | High (>98% ee) |

| Enzymatic Aminolysis | 37°C, 48h, tert-butanol | Lipase B | 70–75 | 98–99 | Excellent (>99% ee) |

| Acid Chloride Route | 0°C, 2h, THF | SOCl₂ | 70–80 | 90–92 | High (>97% ee) |

Q & A

Advanced Research Question

- Solubility enhancement : Use co-solvents (e.g., 10% DMSO) or buffering agents (e.g., phosphate buffer at pH 7.4) .

- Stability optimization : Store lyophilized samples at -20°C under inert gas (argon) to prevent hydrolysis of the amide bond .

- Degradation monitoring : Perform accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS .

How should researchers address contradictions in reported enzyme inhibition data for this compound?

Advanced Research Question

Contradictions may arise from assay conditions or enzyme isoforms:

- Standardize protocols : Ensure consistent substrate concentrations, pH, and temperature across studies .

- Isoform specificity : Test inhibition against recombinant vs. native enzymes (e.g., LAP vs. placental leucine aminopeptidase) .

- Meta-analysis : Compare kinetic parameters (Km, Vmax) from multiple studies to identify outliers .

What role does this compound play in fluorescent assays for leucine aminopeptidases?

Advanced Research Question

It serves as a competitive inhibitor in fluorogenic assays:

- Assay design : Combine with substrates like Leu-AMC. Measure fluorescence quenching at λex/λem = 380/460 nm .

- Quantitative analysis : Use Michaelis-Menten kinetics to calculate Ki values and validate inhibition reversibility .

How can computational modeling predict the binding interactions of this compound with target enzymes?

Advanced Research Question

- Docking simulations : Use software like AutoDock Vina to model interactions with leucine aminopeptidase (PDB ID: 1LAM). Focus on hydrogen bonds with catalytic residues (e.g., Arg-336) .

- MD simulations : Analyze binding stability over 100-ns trajectories to identify critical conformational changes .

What are best practices for long-term storage of this compound?

Basic Research Question

- Storage conditions : Lyophilize and store at -20°C in amber vials under argon to prevent oxidation .

- Handling protocols : Reconstitute in degassed buffers and avoid repeated freeze-thaw cycles .

How is this compound utilized as a building block in peptide synthesis?

Advanced Research Question

- Solid-phase synthesis : Incorporate into peptide chains via Fmoc chemistry. Activate with HBTU/HOBt and couple to resin-bound sequences .

- Applications : Synthesize leucine-rich motifs for studying protein folding or protease substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.